(2-Chloro-4,5-dimethylphenyl)boronic acid
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Overview
Description
(2-Chloro-4,5-dimethylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring substituted with chlorine and two methyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-4,5-dimethylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4,5-dimethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions like oxidation, reduction, and substitution .
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
(2-Chloro-4,5-dimethylphenyl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-4,5-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chlorine and methyl substituents, making it less sterically hindered and more reactive in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of chlorine and methyl groups, affecting its electronic properties and reactivity.
2,4-Dichlorophenylboronic Acid: Contains two chlorine substituents, which can influence its reactivity and selectivity in cross-coupling reactions.
Uniqueness: (2-Chloro-4,5-dimethylphenyl)boronic acid’s unique combination of chlorine and methyl substituents provides a balance of steric and electronic effects, making it particularly useful in specific synthetic applications where other boronic acids may not perform as well .
Properties
Molecular Formula |
C8H10BClO2 |
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Molecular Weight |
184.43 g/mol |
IUPAC Name |
(2-chloro-4,5-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,11-12H,1-2H3 |
InChI Key |
IZISMMRQFIVXCU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C)C)(O)O |
Origin of Product |
United States |
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